Rilpivirine Fumarate Salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAODINWNSISMP-AVRNHWNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

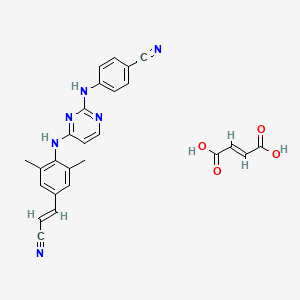

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C(=C/C(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the In Vitro Antiviral Activity of Rilpivirine Fumarate Salt Against HIV-1 Strains

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antiviral activity of Rilpivirine (RPV) Fumarate Salt against Human Immunodeficiency Virus Type 1 (HIV-1). Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a potent therapeutic agent characterized by its high efficacy against both wild-type and certain NNRTI-resistant strains of HIV-1.[1][2] This document details the fundamental principles, step-by-step protocols, and data interpretation frameworks essential for researchers, scientists, and drug development professionals. We will explore Rilpivirine's mechanism of action, robust protocols for determining antiviral potency (EC50) and cytotoxicity (CC50), and strategies for profiling its activity against a panel of resistant viral strains.

Introduction: The Role of Rilpivirine in Antiretroviral Therapy

HIV-1 continues to be a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a cornerstone of antiretroviral therapy, as it is essential for converting the viral RNA genome into DNA, a critical step for integration into the host genome.[3][4] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[5]

Rilpivirine (TMC278) emerged as a second-generation NNRTI with distinct advantages over first-generation drugs like efavirenz and nevirapine, including higher potency, a longer plasma half-life, and a more favorable side-effect profile.[2][6] Its diarylpyrimidine structure provides conformational flexibility, allowing it to maintain activity against some viral strains that have developed resistance to earlier NNRTIs.[1] Accurate and standardized in vitro evaluation is paramount to understanding its therapeutic potential, defining its resistance profile, and guiding its clinical application. This guide provides the technical foundation for performing such evaluations.

Mechanism of Action of Rilpivirine

Rilpivirine functions as a non-competitive inhibitor of HIV-1 RT.[5] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, Rilpivirine binds to a distinct, allosteric site on the p66 subunit of the enzyme known as the NNRTI-binding pocket.[5] This binding event induces a conformational change in the enzyme, which distorts the position of the catalytically critical amino acid residues and limits the flexibility of the "thumb" and "finger" subdomains. The ultimate effect is the potent inhibition of DNA polymerization, thereby halting viral replication.[5]

Figure 1: Mechanism of Action of Rilpivirine.

Core Methodologies for In Vitro Evaluation

A thorough in vitro assessment of an antiviral agent requires a multi-faceted approach. We must determine its specific activity against the virus, its toxicity towards host cells, and the ratio between these two activities, known as the Selectivity Index (SI).

Essential Reagents and Materials

-

Cell Lines: TZM-bl cells are a common choice. They are a HeLa-derived cell line engineered to express CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 isolates.[7][8] Crucially, they contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter, allowing for quantitative measurement of viral infection.[9]

-

HIV-1 Strains: A panel should include a laboratory-adapted wild-type strain (e.g., HIV-1 IIIB or NL4-3) and a selection of recombinant viruses with known NNRTI resistance-associated mutations (RAMs), such as K103N, Y181C, and E138K.[10][11][12]

-

Rilpivirine Fumarate Salt: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO) and store at -20°C or -80°C.

-

Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin or gentamicin) is standard for TZM-bl cells.[9]

-

Assay Reagents: Reagents for cytotoxicity assays (e.g., MTT or XTT) and for measuring viral replication (e.g., Luciferase assay substrate, p24 ELISA kits).

Protocol 1: Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is the concentration of a drug that reduces the viability of uninfected cells by 50%. This is a critical self-validating control; without knowing the toxicity profile, one cannot be sure that a reduction in viral signal is due to specific antiviral activity rather than simply killing the host cells.[13] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[14][15]

Step-by-Step Methodology (XTT Assay):

-

Cell Seeding: Seed TZM-bl cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of Rilpivirine Fumarate Salt in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.05 µM). Include a "cells only" control (no drug) and a "blank" control (no cells).

-

Drug Addition: Remove the medium from the cells and add 100 µL of the corresponding drug dilution to each well.

-

Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay) at 37°C, 5% CO2.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Abcam, Thermo Fisher Scientific).[16] Add 50 µL of the XTT mixture to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.[16]

-

Data Acquisition: Measure the absorbance of each well at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

-

Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Figure 2: Workflow for Cytotoxicity (CC50) Determination.

Protocol 2: Antiviral Activity Assay (EC50 Determination)

The 50% effective concentration (EC50) is the drug concentration that inhibits viral replication by 50%.[14] This is the primary measure of a drug's potency. The two most common methods for HIV-1 are the p24 antigen capture ELISA and the luciferase reporter gene assay.

Method A: p24 Antigen Capture ELISA

This assay quantifies the amount of the viral core protein p24 in the culture supernatant, which is a direct marker of viral particle production.[17][18]

-

Setup: Perform steps 1-3 from the cytotoxicity protocol (Section 3.2).

-

Infection: After adding the drug dilutions, add a pre-titered amount of HIV-1 virus stock to each well to achieve a suitable level of infection. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus, no drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Supernatant Collection: Carefully collect the culture supernatant from each well. To ensure p24 is released from viral particles, it is essential to lyse the samples with a detergent-based lysis buffer provided in the ELISA kit.[18]

-

ELISA Procedure: Perform the p24 ELISA according to the manufacturer's protocol. This typically involves binding the p24 antigen in the sample to a plate pre-coated with anti-p24 antibodies, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.

-

Data Acquisition: Read the absorbance on a microplate reader.

-

Calculation: Convert absorbance values to p24 concentrations using a standard curve. Calculate the percentage of inhibition relative to the virus control. The EC50 is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Method B: Luciferase Reporter Gene Assay (Using TZM-bl cells)

This is a highly sensitive method that measures the expression of the luciferase gene, which is driven by the HIV-1 Tat protein upon successful infection and gene expression.[7][9]

-

Setup and Infection: Follow steps 1-2 from the p24 ELISA method.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

Cell Lysis & Substrate Addition: Remove the supernatant. Lyse the cells with a buffer compatible with luciferase assays. Add the luciferase substrate to each well.

-

Data Acquisition: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the level of viral gene expression.

-

Calculation: Calculate the percentage of inhibition relative to the virus control (luminescence in the absence of the drug). Determine the EC50 value using non-linear regression as described above.

Figure 3: General Workflow for Antiviral (EC50) Determination.

Data Analysis and Presentation

Key Parameters

-

EC50 (50% Effective Concentration): The concentration of Rilpivirine that inhibits viral replication by 50%. A lower EC50 value indicates higher potency.

-

CC50 (50% Cytotoxic Concentration): The concentration of Rilpivirine that reduces cell viability by 50%. A higher CC50 value indicates lower toxicity.

-

Selectivity Index (SI): Calculated as CC50 / EC50. The SI is a crucial measure of a drug's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective at concentrations far below those at which it is toxic to host cells.[14]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: In Vitro Activity of Rilpivirine Against Wild-Type and NNRTI-Resistant HIV-1 Strains

| HIV-1 Strain/Mutant | EC50 (nM) | Fold Change vs. WT | Cell Line | Assay Method | Reference |

| Wild-Type (WT) | 0.35 - 0.73 | 1.0 | MT-4 | p24 | [1] |

| K103N | 0.35 | ~1.0 | MT-4 | p24 | [1] |

| Y181C | 0.8 - 1.7 | ~2.3 - 4.9 | MT-4 | p24 | [1] |

| L100I | < 1.0 | < 2.9 | MT-4 | p24 | [1] |

| E138K | 0.9 - 1.1 | ~2.6 - 3.1 | Recombinant | Luciferase | [12] |

| K103N + Y181C | 0.8 - 1.7 | ~2.3 - 4.9 | MT-4 | p24 | [1] |

| E138K + M184I | ~2.5 | ~7.1 | Recombinant | Luciferase | [12] |

Note: EC50 values can vary based on the cell line, virus strain, and specific assay conditions used.

Resistance Profiling

A critical component of characterizing any antiretroviral drug is understanding its activity against resistant strains. Virological failure in patients treated with Rilpivirine is often associated with the emergence of specific mutations in the reverse transcriptase gene.[19] The most common Rilpivirine RAMs include E138K, K101E, and Y181C.[10][12] The E138K mutation, in particular, frequently occurs in combination with the M184I mutation (a primary NRTI resistance mutation).[12][19] Therefore, in vitro testing must include site-directed molecular clones containing these single and combination mutations to determine the "fold-change" in EC50 relative to the wild-type virus. This provides a quantitative measure of the degree of resistance conferred by each mutation.

Conclusion and Field Insights

The in vitro evaluation of Rilpivirine Fumarate Salt demonstrates its high potency against wild-type HIV-1 and its retained activity against key NNRTI-resistant strains like K103N.[1] Its conformational flexibility allows it to adapt to some mutations within the NNRTI binding pocket that confer high-level resistance to first-generation NNRTIs.[1] However, mutations such as E138K, often in combination with M184I, can reduce its susceptibility.[12][19]

From a practical standpoint, it is imperative to maintain consistency in experimental conditions. The choice of cell line, viral inoculum size, and incubation time can all influence the final EC50 and CC50 values. Therefore, including a reference compound (e.g., Efavirenz) in every assay is a best practice for ensuring run-to-run consistency and validating the assay's performance. The methodologies outlined in this guide provide a robust framework for the accurate and reliable characterization of Rilpivirine and other novel antiviral candidates.

References

-

Neogi, U., et al. (2016). Factors influencing the efficacy of rilpivirine in HIV-1 subtype C in low- and middle-income countries. Journal of Antimicrobial Chemotherapy, 71(2), 367–371. Available at: [Link]

-

Wikipedia contributors. (2023). Rilpivirine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Derdeyn, C. A., & Silvestri, G. (2011). New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. Current Opinion in HIV and AIDS, 6(5), 394–400. Available at: [Link]

-

Gatanaga, H., et al. (2016). Naturally Selected Rilpivirine-Resistant HIV-1 Variants by Host Cellular Immunity. Clinical Infectious Diseases, 62(6), 796–798. Available at: [Link]

-

Sirivichayakul, S., et al. (2014). Rilpivirine Resistance-associated Mutations among Antiretroviral-naive Patients Infected with HIV-1 in Asia. AIDS Research and Human Retroviruses, 30(8), 798–800. Available at: [Link]

-

Van Houtte, M., et al. (2010). Panel of Prototypical Recombinant Infectious Molecular Clones Resistant to Nevirapine, Efavirenz, Etravirine, and Rilpivirine. Antimicrobial Agents and Chemotherapy, 54(4), 1497–1505. Available at: [Link]

-

Sluis-Cremer, N., et al. (2014). Biochemical Mechanism of HIV-1 Resistance to Rilpivirine. Journal of Biological Chemistry, 289(11), 7539–7547. Available at: [Link]

-

Flynn, P. M., et al. (2022). Phase 2 Open-Label Study of Long-Term Safety, Tolerability, and Antiviral Activity of Rilpivirine in Antiretroviral-Naive Adolescents Living with HIV-1. Antimicrobial Agents and Chemotherapy, 66(2), e00916-21. Available at: [Link]

-

ResearchGate. (n.d.). In vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and in vitro metabolic stabilities of tenofovir and tenofovir prodrugs. ResearchGate. Available at: [Link]

-

Al-Lazikani, A., et al. (2022). Comparative In Vitro Evaluation of Anti-HIV Immunotoxin, Antibody–Drug Conjugate, and Radioimmunoconjugate Targeted by the Same Antibody. MDPI. Available at: [Link]

-

Wensing, A. M. J., et al. (2022). 2022 Update of the Drug Resistance Mutations in HIV-1. Topics in Antiviral Medicine, 30(2), 53–61. Available at: [Link]

-

WebMD. (2025). Antiretroviral Therapy (ART): Understanding HIV and AIDS Medications. WebMD. Available at: [Link]

-

Kandeel, M., & Al-Nazawi, M. (2019). In vitro methods for testing antiviral drugs. World Journal of Virology, 8(1), 1–13. Available at: [Link]

-

ResearchGate. (n.d.). Discovery of rilpivirine based on the template of dapivirine. EC50 values. ResearchGate. Available at: [Link]

-

Lombaard, J., et al. (2023). Pharmacokinetics, Safety and Antiviral Activity of Rilpivirine in Antiretroviral-naïve Children With HIV ≥6 to <12 Years Old: Week 48 and Final Analysis of Cohort 2 From the Open-label, Phase 2 PAINT Study. The Pediatric Infectious Disease Journal, 42(4), 295–301. Available at: [Link]

-

Das, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2311. Available at: [Link]

-

Sarzotti-Kelsoe, M., et al. (2014). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of Immunological Methods, 409, 131–146. Available at: [Link]

-

Garcia-Perea, A., et al. (2004). Detection and Quantification of Human Immunodeficiency Virus Type 1 p24 Antigen in Dried Whole Blood and Plasma on Filter Paper Stored under Various Conditions. Journal of Clinical Microbiology, 42(5), 2269–2271. Available at: [Link]

-

Synapse. (2024). What is the mechanism of Rilpivirine Hydrochloride?. Patsnap Synapse. Available at: [Link]

-

protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io. Available at: [Link]

-

Advanced BioScience Laboratories, Inc. (n.d.). HIV-1 p24 ANTIGEN CAPTURE ASSAY. ABL, Inc. Available at: [Link]

-

Montefiori, D.C. (2005). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. Duke University. Available at: [Link]

-

NIBSC. (n.d.). Centre For AIDS Reagents Data Sheet NAME: TZM-bl. NIBSC. Available at: [Link]

-

Doitsh, G., & Greene, W. C. (2014). METHODS Preparation of HIV-1 virions. CDC Stacks. Available at: [Link]

-

World Health Organization. (2024). 1st WHO International Standard for HIV-1 p24 Antigen. WHO. Available at: [Link]

-

Ribera, E., & Llibre, J. M. (2012). [Mechanism of action and pharmacokinetics of rilpivirine]. Enfermedades Infecciosas y Microbiologia Clinica, 30 Suppl 1, 8–13. Available at: [Link]

-

aidsmap. (2025). Resistance following failure of injectable cabotegravir/rilpivirine may limit future treatment options. aidsmap.com. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Long-term safety, tolerability and antiviral activity of rilpivirine in antiretroviral-naïve adolescents living with HIV-1, aged 12 to less than 18 years: Week 240 findings of a phase 2, open-label study, PAINT. ResearchGate. Available at: [Link]

-

NIBSC. (n.d.). Centre for AIDS Reagents Data Sheet. NIBSC. Available at: [Link]

-

Hashimoto, M., et al. (2015). Detection of HIV-1 p24 at Attomole Level by Ultrasensitive ELISA with Thio-NAD Cycling. PLOS ONE, 10(6), e0128887. Available at: [Link]

-

Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. Available at: [Link]

-

Stanford Health Care. (n.d.). Study to Evaluate the Safety and Efficacy of a Single Tablet Regimen of Emtricitabine/Rilpivirine/Tenofovir Disoproxil Fumarate Compared With a Single Tablet Regimen of Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate in HIV-1 Infected, Antiretroviral Treatment-Naive Adults. Stanford Health Care. Available at: [Link]

-

ResearchGate. (n.d.). Measurement of infectious HIV-1 virions by blue-cell counting in TZM-bl... ResearchGate. Available at: [Link]

-

Montefiori, D.C. (2014). Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC. Duke University. Available at: [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. [Mechanism of action and pharmacokinetics of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]

- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]

- 6. Rilpivirine - Wikipedia [en.wikipedia.org]

- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nibsc.org [nibsc.org]

- 9. hiv.lanl.gov [hiv.lanl.gov]

- 10. Rilpivirine Resistance-associated Mutations among Antiretroviral-naive Patients Infected with HIV-1 in Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hivdb.stanford.edu [hivdb.stanford.edu]

- 12. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 17. Detection and Quantification of Human Immunodeficiency Virus Type 1 p24 Antigen in Dried Whole Blood and Plasma on Filter Paper Stored under Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ablinc.com [ablinc.com]

- 19. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Rilpivirine Fumarate Salt – Metabolic Pathways, Byproducts, and Impurity Profiling

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic fate and chemical stability of Rilpivirine Fumarate , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Designed for drug development scientists and analytical chemists, this document delineates the specific CYP3A4-mediated metabolic pathways in vivo and contrasts them with in vitro forced degradation products (impurities). It includes validated analytical protocols for separating the active pharmaceutical ingredient (API) from its geometric isomers and hydrolytic byproducts.

Chemical Identity and Salt Selection

Rilpivirine is a diarylpyrimidine (DAPY) derivative. The fumarate salt form is selected to enhance solubility and bioavailability, as the free base exhibits extremely low aqueous solubility (Class II in BCS).

-

Chemical Name: 4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile fumarate.

-

Stereochemistry: The molecule possesses a cyanovinyl group that exists as an (E)-isomer (trans). The (Z)-isomer (cis) is a critical geometric impurity that must be controlled, as it lacks the specific conformational flexibility required to bind the NNRTI pocket of HIV-1 reverse transcriptase effectively.

-

Salt Stoichiometry: Typically formulated as a 1:1 fumarate salt. Upon dissolution in physiological media, the fumarate moiety dissociates and enters the tricarboxylic acid (TCA) cycle, while the Rilpivirine base undergoes hepatic metabolism.

In Vivo Metabolic Pathways

Rilpivirine exhibits a metabolic profile dominated by oxidative pathways in the liver.[1] It is a substrate for CYP3A4 , with minor contributions from CYP3A5.[1][2][3]

Primary Metabolic Routes[1]

-

Oxidation (Phase I): The primary biotransformation involves hydroxylation of the 2,6-dimethylphenyl ring and the pyrimidine moiety.

-

Nitrile Oxidation: The nitrile groups on the benzonitrile and cyanovinyl moieties are susceptible to oxidative attack.

-

Glucuronidation (Phase II): Hydroxylated metabolites subsequently undergo conjugation with glucuronic acid, mediated by UGT1A1 and UGT1A4 .

Elimination

Visualization: Metabolic Cascade

The following diagram illustrates the hierarchical metabolism of Rilpivirine.

Caption: Figure 1.[5] Hepatic metabolic pathway of Rilpivirine showing CYP3A4-mediated oxidation and subsequent glucuronidation.[2]

In Vitro Degradation & Impurity Profiling

Distinguishing biological metabolites from chemical degradation products (impurities) is vital for stability testing. Forced degradation studies reveal that Rilpivirine is susceptible to specific stress conditions.

Key Degradation Byproducts

| Stress Condition | Degradation Pathway | Resulting Byproduct/Impurity |

| Photolytic (Light) | Isomerization | (Z)-Isomer : The primary degradant. The cyanovinyl bond rotates from trans (E) to cis (Z). |

| Acidic / Basic | Hydrolysis | Amide Impurities : Hydrolysis of the nitrile (-CN) group to an amide (-CONH2). |

| Oxidative | Oxidation | Nitrile Oxides : Formation of N-oxides on the pyrimidine ring or oxidation of the vinyl group. |

| Thermal | Dimerization | Dimers : High heat can induce polymerization/dimerization of the alkene moiety. |

Visualization: Forced Degradation Pathways

Caption: Figure 2.[6] Chemical degradation pathways of Rilpivirine under stress conditions. The Z-isomer is the most critical photolytic impurity.

Analytical Protocols (HPLC/UPLC)

To quantify Rilpivirine in the presence of its fumarate salt and degradation products (specifically the Z-isomer), a stability-indicating method is required.

Method Principle

Reversed-Phase HPLC (RP-HPLC) is utilized.[7][8] The separation of the E and Z isomers requires a C18 column with high carbon loading or specific selectivity for geometric isomers.

Detailed Protocol

Objective: Separate Rilpivirine (E) from Rilpivirine (Z) and Amide impurities.

-

Instrumentation: HPLC system with PDA (Photo Diode Array) detector.

-

Column: Agilent Zorbax Eclipse XDB C18 (150 x 2.1 mm, 1.8 µm) or Waters Acquity BEH Shield RP18.

-

Mobile Phase:

-

Solvent A: Buffer (Ammonium Formate 10mM or Phosphate Buffer pH 3.0).

-

Solvent B: Acetonitrile (ACN).

-

Rationale: Acidic pH suppresses the ionization of silanols, reducing peak tailing for the basic Rilpivirine molecule. ACN provides strong elution strength for the hydrophobic DAPY core.

-

-

Gradient Program:

-

Flow Rate: 0.3 - 0.5 mL/min (depending on column ID).

-

Detection: UV at 258 nm (max absorption) or 220 nm (for amide impurities).

-

Temperature: 30°C - 35°C.

Self-Validating System Suitability Criteria

-

Resolution (Rs): > 2.0 between Rilpivirine (E) and (Z)-Isomer.

-

Tailing Factor: < 1.5 for the main peak.

-

Theoretical Plates: > 5000.

References

-

European Medicines Agency (EMA). (2011). Assessment Report: Edurant (Rilpivirine). Procedure No. EMEA/H/C/002264.

-

Rao, V. B., et al. (2023).[7] "Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation." Oriental Journal of Chemistry, 39(6).

-

Therapeutic Goods Administration (TGA). (2012). Australian Public Assessment Report for Rilpivirine.

-

PubChem. (n.d.). Rilpivirine Compound Summary. National Library of Medicine.

-

Janssen-Cilag International NV. (2024).[10] Edurant: Summary of Product Characteristics. European Commission Public Health.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. ijbpas.com [ijbpas.com]

- 9. ijper.org [ijper.org]

- 10. ema.europa.eu [ema.europa.eu]

Technical Guide: Initial Toxicity Screening of Rilpivirine Fumarate Salt in Cell Lines

Executive Summary

Rilpivirine (TMC278) is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by high potency (EC₅₀ < 1 nM) and significant hydrophobicity. While the Hydrochloride (HCl) salt is the commercial standard (Edurant®), the Fumarate salt presents unique solubility and formulation considerations during early-stage screening.

This guide provides a rigorous technical framework for the initial toxicity screening of Rilpivirine Fumarate. Unlike older NNRTIs (e.g., Efavirenz), Rilpivirine exhibits a favorable mitochondrial safety profile but carries a known risk of QT prolongation (hERG inhibition). Therefore, the screening matrix defined below prioritizes solubility management , cardiac safety (hERG) , and hepatotoxicity differentiation .

Part 1: Compound Preparation & Physicochemical Considerations

The Solubility Challenge

Rilpivirine is practically insoluble in water.[1] The Fumarate salt improves solid-state stability but does not negate the need for organic solvents in in vitro assays. Improper solubilization is the leading cause of false toxicity data (due to micro-precipitation on cell monolayers).

Critical Parameter: The "Fumarate Correction Factor."

-

Rilpivirine Free Base MW: 366.42 g/mol

-

Rilpivirine Fumarate MW: ~482.5 g/mol (Assuming 1:1 stoichiometry; verify specific batch CoA)

-

Correction Calculation:

Preparation Workflow (Self-Validating System)

To ensure data integrity, the preparation protocol must include a solubility checkpoint.

Figure 1: Solubilization workflow ensuring no precipitation artifacts affect toxicity readouts.

Part 2: Cell Line Selection Strategy

The selection of cell lines must mirror the drug's metabolic fate and potential off-target liabilities.

| Cell Line | Tissue Origin | Rationale for Rilpivirine Screening | Critical Endpoint |

| HepG2 | Liver (Hepatocellular Carcinoma) | Metabolic Competence: Rilpivirine is metabolized by CYP3A4. HepG2 allows assessment of hepatotoxicity and potential metabolite-driven toxicity. | ATP Content (Viability) |

| MT-4 | T-cell Leukemia | Therapeutic Target: High susceptibility to HIV-1. Used to determine the Selectivity Index (SI = CC₅₀ / EC₅₀).[2] | CC₅₀ (General Cytotoxicity) |

| HEK293-hERG | Kidney (Transfected) | Cardiac Safety: Stably expressing hERG K+ channels. Mandatory for Rilpivirine due to known QT prolongation risks. | Tail Current Inhibition (Patch Clamp) |

| Primary Hepatocytes | Human (Donor) | Gold Standard: Used if HepG2 data is ambiguous. More physiological CYP expression. | LDH Release (Membrane Integrity) |

Part 3: The Screening Matrix (Protocols)

Tier 1: General Cytotoxicity (ATP Quantification)

Why not MTT? Rilpivirine's hydrophobicity can lead to precipitation that interferes with the optical density readings in colorimetric assays like MTT. Luminescent ATP assays (e.g., CellTiter-Glo) are superior for this compound.

Protocol:

-

Seeding: Seed HepG2 or MT-4 cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h.

-

Dosing: Prepare serial dilutions of Rilpivirine Fumarate (0.01 µM to 100 µM). Ensure final DMSO < 0.5%.

-

Controls:

-

Vehicle Control: Media + 0.5% DMSO (100% Viability).

-

Positive Control:[3] Staurosporine (1 µM) or Valinomycin.

-

-

Incubation: 48 to 72 hours (standard exposure).

-

Readout: Add ATP reagent, shake for 2 mins, incubate 10 mins dark. Read Luminescence.

-

Analysis: Fit data to a 4-parameter logistic curve to calculate CC₅₀.

Tier 2: Mitochondrial Toxicity (Glu/Gal Switch Assay)

NNRTIs historically carry mitochondrial risks. While Rilpivirine is safer than first-gen NNRTIs, this assay is required to confirm safety.

Mechanism: Cells grown in Galactose (Gal) are forced to rely on Oxidative Phosphorylation (OXPHOS). Cells in Glucose (Glu) can use Glycolysis. A compound toxic to mitochondria will show a significant shift in IC₅₀ between Gal and Glu media.

Protocol:

-

Culture: Adapt HepG2 cells into two media types:

-

Glu-Media: High Glucose (25 mM).

-

Gal-Media: Galactose (10 mM), Glucose-free, Pyruvate-free.

-

-

Dosing: Treat both populations with Rilpivirine (0.1 - 100 µM) for 24h.

-

Calculation: Calculate the Mitochondrial Toxicity Index (MTI):

-

Interpretation: MTI > 0.5 suggests mitochondrial liability. Rilpivirine is expected to have MTI ≈ 0.

-

Tier 3: Cardiac Safety (hERG Inhibition)

Crucial for Rilpivirine: This is the primary safety liability for this molecule.

Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).

-

Cells: HEK293 stably expressing hERG (Kv11.1).

-

Solutions: Extracellular (Tyrode’s); Intracellular (High K+).

-

Voltage Protocol: Depolarize to +20 mV (2s), Repolarize to -50 mV (2s) to elicit tail current.

-

Dosing: Perfusion of Rilpivirine Fumarate (0.1, 1, 10, 30 µM).

-

Endpoint: Inhibition of peak tail current.

-

Reference: E-4031 (Positive Control).

-

Target: IC₅₀ > 10 µM is preferred. Rilpivirine typically shows IC₅₀ in the low micromolar range (~0.5 µM), necessitating careful therapeutic window analysis.

-

Part 4: Data Interpretation & Logic

The decision-making process for advancing the compound depends on the Selectivity Index (SI) .

Figure 2: Decision logic for Rilpivirine toxicity assessment. Note the critical hERG checkpoint.

Quantitative Benchmarks

-

EC₅₀ (Efficacy): ~0.5 nM (in MT-4/HIV-1).

-

CC₅₀ (Cytotoxicity): Expect > 10 µM.[4]

-

hERG IC₅₀: Expect ~0.5 µM (Warning Flag).

-

Interpretation: Despite hERG inhibition, the SI is massive (>20,000). This indicates that while the drug is safe for general tissues (liver/T-cells), the cardiac safety margin is the limiting factor for dosing.

Part 5: References

-

Janssen, P. A., et al. (2005). "New non-nucleoside reverse transcriptase inhibitors: a search for the 'ideal' drug." Journal of Medicinal Chemistry, 48(6), 1901-1909.

-

Blas-Garcia, A., et al. (2014).[5] "Lack of mitochondrial toxicity of darunavir, raltegravir and rilpivirine in neurons and hepatocytes: a comparison with efavirenz." Journal of Antimicrobial Chemotherapy, 69(11), 2995-3000.

-

FDA Label. (2011).[6] "EDURANT (rilpivirine) tablets: Highlights of Prescribing Information." U.S. Food and Drug Administration.[6][7][8]

-

Azijn, H., et al. (2010). "TMC278, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor (NNRTI), Active against Wild-Type and NNRTI-Resistant HIV-1." Antimicrobial Agents and Chemotherapy, 54(2), 718–727.

-

ICH Guidelines. (2005). "S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

Sources

- 1. researchgate.net [researchgate.net]

- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Emtricitabine/rilpivirine/tenofovir - Wikipedia [en.wikipedia.org]

- 8. criver.com [criver.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Rilpivirine Fumarate

The following Application Note and Protocol is designed for direct implementation in pharmaceutical R&D and Quality Control laboratories. It synthesizes current regulatory standards (ICH Q2(R2)) with practical, field-proven methodology for the analysis of Rilpivirine Fumarate.

Executive Summary & Scientific Rationale

Rilpivirine is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1. It is commonly formulated as the Fumarate salt .

The Analytical Challenge:

-

Solubility: Rilpivirine is practically insoluble in water (Class II/IV BCS). The fumarate salt improves solubility slightly but requires specific organic modifiers in the mobile phase to prevent precipitation inside the column.

-

Isomerism (Critical Quality Attribute): Rilpivirine exists as the Z-isomer . Under photo-stress, it readily isomerizes to the E-isomer (impurity). A robust method must resolve these two stereoisomers.

-

Counter-ion Interference: Fumaric acid is UV-active at low wavelengths (<220 nm). Method specificity requires detection at a wavelength where the API absorbs strongly, but the counter-ion does not.

This protocol details a Stability-Indicating Method capable of separating the active Z-isomer from the E-isomer degradant and other related impurities, validated per ICH Q2(R2) guidelines.

Method Development Workflow

The following diagram outlines the logical progression from physicochemical scoping to final method optimization.

Figure 1: Strategic workflow for Rilpivirine Fumarate method development, highlighting critical decision points.

Physicochemical Scoping & Conditions

UV Spectrum Analysis

-

Observation: Rilpivirine exhibits absorption maxima at ~260 nm and ~300 nm. Fumaric acid absorbs significantly below 230 nm.

-

Decision: Set detection wavelength to 300 nm .

-

Reasoning: This maximizes sensitivity for the diarylpyrimidine chromophore while eliminating interference from the fumarate counter-ion and common solvent cut-offs.

-

Mobile Phase Design

-

pKa Consideration: Rilpivirine has a pKa of ~5.6 (pyrimidine moiety).[1]

-

Buffer Selection: A buffer pH of 3.0 – 3.5 is optimal.

-

Reasoning: At pH 3.0, the basic nitrogen is fully protonated (

), ensuring the molecule is ionized. This prevents free-base interactions with residual silanols on the column, reducing peak tailing.

-

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shape for this hydrophobic molecule.

Final Method Protocol (The "Golden Standard")

This method has been optimized for the separation of Rilpivirine (Z-isomer) and its photo-degradant (E-isomer).

| Parameter | Condition |

| Column | C18 Column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Elution Mode | Isocratic |

| Ratio (A:B) | 55 : 45 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV @ 300 nm |

| Run Time | 10 - 12 minutes (Rilpivirine retention ~6-7 min) |

Sample Preparation Protocol

Caution: Rilpivirine Fumarate is light-sensitive. Perform all preparations in amber glassware or low-actinic light conditions.

-

Diluent: Mobile Phase (Buffer:ACN 55:45).

-

Standard Stock Solution (1000 µg/mL):

-

Weigh 25 mg of Rilpivirine Fumarate reference standard.

-

Transfer to a 25 mL amber volumetric flask.

-

Add 15 mL of 100% Acetonitrile and sonicate for 10 minutes (Critical Step: Water insolubility requires initial organic dissolution).

-

Dilute to volume with Mobile Phase.

-

-

Working Standard (50 µg/mL):

-

Pipette 2.5 mL of Stock Solution into a 50 mL amber volumetric flask.

-

Dilute to volume with Diluent. Filter through 0.45 µm PVDF filter.

-

Method Validation Protocol (ICH Q2(R2))[2]

The validation must demonstrate that the procedure is suitable for its intended use.[2][3][4]

System Suitability Testing (SST)

-

Requirement: Perform before every analysis set.

-

Acceptance Criteria:

-

Theoretical Plates (N): > 5000

-

Tailing Factor (T): < 2.0 (Ideally < 1.5)

-

% RSD of Retention Time: < 1.0% (n=6)

-

% RSD of Peak Area: < 2.0% (n=6)

-

Specificity (Forced Degradation)

Demonstrate the method's ability to separate the API from degradants.

-

Photo-degradation (Critical): Expose 1 mg/mL solution to UV light (254 nm) for 24 hours.

-

Expected Result: Formation of the E-isomer (elutes before the Z-isomer).

-

Criterion: Resolution (

) between E-isomer and Z-isomer > 2.0. Peak purity threshold > 0.999 (using PDA detector).

-

Linearity

-

Range: 50% to 150% of target concentration (e.g., 25 µg/mL to 75 µg/mL).

-

Protocol: Prepare 5 concentration levels (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Accuracy (Recovery)

-

Protocol: Spike Placebo (excipients) with API at 50%, 100%, and 150% levels. Triplicate preparations for each level.

-

Acceptance: Mean recovery 98.0% – 102.0%. % RSD < 2.0%.

Precision[3][5][6]

-

Repeatability: 6 independent preparations of the 100% sample.

-

Intermediate Precision: Different day, different analyst, different column lot.

-

Acceptance: % RSD < 2.0% for both.

Robustness

Deliberately vary parameters to test method reliability.

-

Flow Rate: ± 0.1 mL/min (0.9, 1.1 mL/min).

-

pH: ± 0.2 units (3.0, 3.4).

-

Organic Composition: ± 2% absolute (e.g., 53:47, 57:43).

-

Note: Rilpivirine retention is highly sensitive to organic modifier %. Ensure precise mixing.

Troubleshooting & Expert Insights

Issue: Peak Tailing

-

Cause: Secondary interactions between the basic pyrimidine nitrogen and silanol groups.

-

Solution: Ensure buffer pH is ≤ 3.2. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or use a "Base Deactivated" (BDS) C18 column.

Issue: "Ghost" Peak at Void Volume

-

Cause: Fumaric acid absorption.

-

Solution: Verify detection wavelength is ≥ 260 nm. At 300 nm, the fumarate peak should be invisible. If observing at 210-220 nm, expect a large peak at

.

Issue: E/Z Isomer Co-elution

-

Cause: Insufficient selectivity.

-

Solution: Switch to a Phenyl-Hexyl column. The

interactions offered by phenyl phases often provide superior selectivity for geometric isomers compared to standard C18.

Figure 2: Decision tree for resolving peak tailing issues.

References

-

International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

-

Gilead Sciences. (2019). Product Monograph: COMPLERA (emtricitabine/rilpivirine/tenofovir disoproxil fumarate). [Link][1]

-

European Medicines Agency (EMA). (2011). Assessment Report: Edurant (Rilpivirine). [Link]

-

Bhavar, G. B., et al. (2013).[5] "Development and Validation of UV Spectrophotometric Method for Estimation of Rilpivirine Hydrochloride in Bulk and Pharmaceutical Formulations." American Journal of PharmTech Research, 3(1).[5] (Contextual citation for UV Maxima).

-

Subba Rao, et al. (2024). "Fast and efficient related substance determination of Rilpivirine and Dolutegravir in combined HIV therapy with RP-HPLC." World Journal of Biology Pharmacy and Health Sciences. [Link][6]

Sources

- 1. gilead.com [gilead.com]

- 2. database.ich.org [database.ich.org]

- 3. database.ich.org [database.ich.org]

- 4. mastercontrol.com [mastercontrol.com]

- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjbphs.com [wjbphs.com]

Application Note: Advanced Techniques for Enhancing the Dissolution Rate of Rilpivirine Fumarate Salt

Abstract

Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor, is a cornerstone in the management of HIV-1 infection. However, its therapeutic efficacy is challenged by its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, Rilpivirine exhibits high intestinal permeability but suffers from very low aqueous solubility (approximately 0.0166 mg/mL), which makes its dissolution rate the limiting factor for oral absorption and results in a modest oral bioavailability of about 32%. This application note provides a comprehensive guide for researchers and formulation scientists on practical, field-proven techniques to overcome this limitation. We present detailed, step-by-step protocols for developing amorphous solid dispersions and nanosuspensions, two highly effective strategies for enhancing the dissolution rate of Rilpivirine Fumarate Salt. Each protocol is supported by the scientific rationale behind the methodology, characterization techniques for validation, and expected outcomes, empowering drug development professionals to unlock the full therapeutic potential of this critical antiretroviral agent.

Introduction

The oral delivery of active pharmaceutical ingredients (APIs) remains the most common and preferred route of administration. However, a significant portion of new chemical entities, estimated to be as high as 70%, exhibit poor aqueous solubility. This characteristic is a major hurdle in formulation development, as insufficient dissolution in the gastrointestinal fluids can lead to low and variable bioavailability, compromising therapeutic outcomes.

Rilpivirine Fumarate Salt is a prime example of this challenge. It is classified as a BCS Class II compound, a category defined by low solubility and high permeability. For such drugs, the rate-limiting step in the absorption process is not the ability of the drug to cross the intestinal wall, but rather how quickly it can dissolve from its solid dosage form to become available for absorption. Therefore, enhancing the dissolution rate of Rilpivirine is a direct and critical strategy for improving its overall bioavailability and ensuring consistent therapeutic performance.

This guide moves beyond theoretical discussions to provide robust, actionable protocols. We will detail the foundational methodologies for dissolution testing and analysis before delving into two powerful enhancement techniques:

-

Amorphous Solid Dispersions: Converting the stable, low-energy crystalline form of Rilpivirine into a high-energy, disordered amorphous state within a hydrophilic carrier matrix.

-

Nanosuspensions: Increasing the surface area of the drug available for dissolution by reducing its particle size to the nanometer scale.

The objective is to equip scientists with the necessary tools to systematically approach, execute, and validate the dissolution enhancement of Rilpivirine Fumarate Salt.

Part 1: Foundational Methodologies

A prerequisite for evaluating any enhancement technique is a reliable and reproducible method for measuring dissolution and quantifying the API.

Standard In-Vitro Dissolution Testing Protocol for Rilpivirine

This protocol establishes a baseline for comparing the performance of enhanced formulations against the pure, unprocessed API. The methodology adheres to standards outlined in the United States Pharmacopeia (USP) General Chapter <711> Dissolution.

Principle: The USP Apparatus 2 (Paddle Apparatus) is highly suitable for oral solid dosage forms. It provides a standardized hydrodynamic environment for assessing the rate at which the drug dissolves into a specified medium over time. The choice of dissolution medium (e.g., 0.01 N HCl) is intended to simulate the gastric environment where the tablet would initially disintegrate and begin to dissolve.

Equipment and Materials:

-

USP-compliant Dissolution Apparatus 2 (Paddle)

-

Thermostatically controlled water bath

-

Glass dissolution vessels (1000 mL)

-

Paddles

-

Syringes and cannula filters (e.g., 0.45 µm PVDF)

-

HPLC vials

-

Rilpivirine Fumarate Salt (or formulation equivalent)

-

Reagents for dissolution medium (e.g., Hydrochloric acid)

-

Calibrated analytical balance and pH meter

Protocol:

-

Media Preparation: Prepare 1000 mL of 0.01 N HCl dissolution medium. De-aerate the medium by a suitable method (e.g., heating and vacuum filtration).

-

Apparatus Setup:

-

Set the water bath temperature to 37.0 ± 0.5 °C.

-

Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to the target temperature.

-

Set the paddle rotation speed to 75 RPM.

-

-

Sample Introduction: Carefully drop a single dosage unit (e.g., a tablet or capsule containing a known amount of Rilpivirine, or a precisely weighed amount of API) into each vessel. Start the timer immediately.

-

Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

-

Sample Processing: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved particulates that could otherwise dissolve before analysis, leading to artificially high results.

-

Analysis: Quantify the concentration of Rilpivirine in each filtered sample using the validated RP-HPLC method described in Section 1.2.

RP-HPLC Analytical Method for Rilpivirine Quantification

A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurate quantification.

Principle: RP-HPLC separates compounds based on their hydrophobicity. Rilpivirine, being a relatively nonpolar molecule, is retained on a C18 stationary phase and eluted with a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Detection is achieved using a UV detector at a wavelength where Rilpivirine exhibits maximum absorbance.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS) |

| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 3.5) in a 60:40 v/v ratio |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 291 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~4.5 minutes |

Protocol:

-

Standard Preparation: Prepare a stock solution of Rilpivirine reference standard in a suitable solvent (e.g., methanol or mobile phase). Create a series of calibration standards (e.g., 1-20 µg/mL) by diluting the stock solution with the dissolution medium.

-

Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. Ensure the correlation coefficient (r²) is > 0.999.

-

Sample Analysis: Inject the filtered samples from the dissolution test (Section 1.1).

-

Quantification: Determine the concentration of Rilpivirine in the test samples by interpolating their peak areas from the calibration curve. Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume of previously removed samples.

Part 2: Dissolution Enhancement Techniques & Protocols

Technique A: Amorphous Solid Dispersions (ASDs)

Principle and Rationale: Crystalline materials exist in a highly ordered, low-energy lattice structure that requires significant energy to break apart during dissolution. An amorphous solid, by contrast, is a disordered, high-energy state. By dispersing Rilpivirine at a molecular level within a water-soluble polymer, we can lock it in this amorphous form. Upon exposure to the dissolution medium, the polymer rapidly dissolves, releasing the drug as fine, high-energy particles that dissolve much more quickly than their crystalline counterparts. This technique effectively circumvents the lattice energy barrier of the crystalline drug. The solvent evaporation method is a common and effective way to prepare ASDs.

Protocol 2.1: Preparation of Rilpivirine Solid Dispersion via Solvent Evaporation

Equipment and Materials:

-

Rilpivirine Fumarate Salt

-

Polymer carrier (e.g., Poloxamer 407, Kollidon® VA 64, HPC)

-

Organic solvent (e.g., Dichloromethane, Methanol)

-

Rotary evaporator with a thermostatically controlled water bath

-

Vacuum oven

-

Mortar and pestle, sieve

Procedure:

-

Formulation Design: Weigh Rilpivirine and the selected polymer in different ratios (e.g., 1:1, 1:3, 1:5 by weight). A higher polymer ratio generally leads to better amorphization and stability.

-

Dissolution: In a round-bottom flask, dissolve both the Rilpivirine and the polymer in a minimal amount of a suitable common solvent. Ensure complete dissolution by gentle swirling or sonication.

-

Solvent Evaporation:

-

Attach the flask to a rotary evaporator.

-

Set the water bath temperature to a point that ensures efficient evaporation without degrading the components (e.g., 40-50 °C).

-

Apply vacuum and rotate the flask to form a thin film of the solid dispersion on the inner wall. Continue until all solvent appears to be removed.

-

-

Drying: Scrape the solid film from the flask and transfer it to a vacuum oven. Dry at 40 °C for 24-48 hours to remove any residual solvent.

-

Post-Processing: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a homogenous powder. Pass the powder through a sieve (e.g., #60 mesh) to ensure a uniform particle size.

-

Storage: Store the prepared ASD in a desiccator to protect it from moisture, which can induce recrystallization.

Protocol 2.2: Characterization of Solid Dispersions

This step is crucial to validate the successful formation of an amorphous system.

-

Powder X-ray Diffraction (PXRD):

-

Purpose: To confirm the physical form of Rilpivirine in the ASD.

-

Method: Analyze samples of pure Rilpivirine, the pure polymer, and the prepared ASD.

-

Expected Result: Pure Rilpivirine will show sharp, distinct peaks indicative of its crystalline nature. The ASD should exhibit a "halo" pattern, with no sharp peaks, confirming the drug has been converted to an amorphous state.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To assess the thermal properties and confirm the absence of crystallinity.

-

Method: Heat samples at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Expected Result: The thermogram of pure Rilpivirine will show a sharp endotherm at its melting point. In a successful ASD, this melting endotherm will be absent. A single glass transition temperature (Tg) may be observed, indicating a homogenous amorphous system.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To investigate potential molecular interactions between the drug and the polymer.

-

Method: Analyze the spectra of the pure components and the ASD.

-

Expected Result: Significant shifts or disappearance of characteristic peaks (e.g., C=O, N-H stretches) in the ASD spectrum compared to the pure components can indicate intermolecular interactions (like hydrogen bonding), which contribute to the stability of the amorphous form.

-

Expected Dissolution Outcome: The prepared ASDs are expected to show a dramatic increase in dissolution rate compared to the pure crystalline drug. Formulations with higher polymer ratios often exhibit faster and more complete dissolution.

| Formulation | % Rilpivirine Dissolved at 30 min (Hypothetical) |

| Pure Rilpivirine Fumarate | < 10% |

| Rilpivirine:Poloxamer (1:3) | > 70% |

| Rilpivirine:Poloxamer (1:5) | > 85% |

Technique B: Nanosuspensions via Wet Media Milling

Principle and Rationale: The dissolution rate of a particle is directly proportional to its surface area, as described by the Noyes-Whitney equation. dC/dt = (D * A * (Cs - C)) / h Where dC/dt is the dissolution rate, A is the surface area, D is the diffusion coefficient, Cs is the saturation solubility, C is the bulk concentration, and h is the diffusion layer thickness.

By reducing the particle size from micrometers to the nanometer range (typically < 1000 nm), the total surface area of the drug is massively increased. This leads to a correspondingly large increase in the dissolution rate. Wet media milling is a "top-down" approach where a suspension of the drug is subjected to high-energy mechanical attrition to break down the particles. Stabilizers are essential to prevent the newly formed, high-energy nanoparticles from re-agglomerating.

Protocol 2.3: Preparation of Rilpivirine Nanosuspension

Equipment and Materials:

-

Rilpivirine Fumarate Salt

-

Stabilizers (e.g., a combination of a polymer like HPMC and a surfactant like Poloxamer 188 or SLS)

-

Purified water

-

High-energy bead mill or planetary mill

-

Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

-

Particle size analyzer

Procedure:

-

Formulation: Prepare an aqueous solution of the chosen stabilizer(s).

-

Pre-suspension: Disperse a known concentration of Rilpivirine (e.g., 1-5% w/v) in the stabilizer solution to form a coarse suspension.

-

Milling:

-

Add the pre-suspension and the milling media to the milling chamber. The volume of beads is typically 30-50% of the chamber volume.

-

Mill the suspension at a high speed (e.g., 2000-4000 RPM) for a specified duration (e.g., 2-8 hours). The process should be conducted in a temperature-controlled jacket to dissipate heat generated during milling.

-

Optimize milling time by taking small samples periodically and measuring the particle size until a plateau is reached.

-

-

Separation: Separate the nanosuspension from the milling media by pouring it through a screen or by simple decantation.

-

Post-Processing (Optional): The nanosuspension can be used as a liquid dosage form or lyophilized into a solid powder for reconstitution or incorporation into tablets/capsules. Lyophilization requires a cryoprotectant (e.g., trehalose) to prevent particle aggregation.

Protocol 2.4: Characterization of Nanosuspensions

-

Particle Size and Polydispersity Index (PDI):

-

Purpose: To measure the average particle size and the width of the size distribution.

-

Method: Dynamic Light Scattering (DLS).

-

Expected Result: A mean particle diameter below 500 nm with a PDI < 0.3 is generally desired, indicating a relatively uniform and stable suspension. An optimized Rilpivirine nanosuspension might achieve a mean particle size of ~250 nm with a PDI of ~0.16.

-

-

Zeta Potential:

-

Purpose: To assess the stability of the suspension against aggregation.

-

Method: Laser Doppler Electrophoresis.

-

Expected Result: A zeta potential of ±30 mV or greater indicates good electrostatic stabilization, suggesting the particles will repel each other and remain suspended.

-

-

Dissolution Testing:

-

Purpose: To quantify the improvement in dissolution rate.

-

Method: Use the protocol in Section 1.1. The nanosuspension (liquid or lyophilized powder) is introduced into the dissolution vessel.

-

Expected Result: Due to the massive increase in surface area, the nanosuspension should exhibit extremely rapid and nearly complete dissolution, often reaching >90% dissolved within the first 15-30 minutes.

-

Part 3: Comparative Analysis and Troubleshooting

3.1 Data Summary

The ultimate goal is to achieve a significant increase in the dissolution rate. The table below provides a framework for comparing the hypothetical results from the different techniques.

| Formulation ID | Technique | Key Finding (Characterization) | % Dissolved at 30 min | Fold-Increase vs. Pure API |

| Control | - | Crystalline (Sharp PXRD peaks) | 8% | 1.0x |

| ASD-1 | Solid Dispersion (1:3 Drug:Polymer) | Amorphous (Halo PXRD pattern) | 75% | 9.4x |

| NS-1 | Nanosuspension | Mean Particle Size: 266 nm, PDI: 0.158 | 92% | 11.5x |

3.2 Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| ASD: Drug recrystallizes during storage | 1. Insufficient polymer ratio. 2. Absorption of moisture. 3. Incompatible polymer. | 1. Increase the drug-to-polymer ratio (e.g., from 1:3 to 1:5). 2. Store in tightly sealed containers with desiccant. 3. Screen alternative polymers with stronger drug-polymer interaction potential (e.g., hydrogen bonding). |

| ASD: Incomplete amorphization (peaks in PXRD) | 1. Insufficient solvent used. 2. Solvent evaporated too quickly. 3. High drug loading. | 1. Ensure all components are fully dissolved before evaporation. 2. Slow down the evaporation process. 3. Reduce the drug-to-polymer ratio. |

| Nanosuspension: Particle size is too large (>1 µm) | 1. Insufficient milling time or energy. 2. Inadequate stabilizer concentration. | 1. Increase milling speed and/or duration. 2. Increase the concentration of the stabilizer or use a more effective combination of stabilizers. |

| Nanosuspension: Aggregation or settling over time | 1. Low zeta potential. 2. Ostwald ripening. 3. Ineffective steric stabilization. | 1. Adjust pH or add a charged surfactant to increase surface charge. 2. Use a combination of a steric stabilizer (polymer) and an electrostatic stabilizer (surfactant) for electrosteric stabilization. |

Conclusion

The poor aqueous solubility of Rilpivirine Fumarate Salt is a significant barrier to its oral bioavailability. This application note has detailed two robust and highly effective strategies—amorphous solid dispersions and nanosuspensions—to overcome this challenge. By converting the drug to a high-energy amorphous form or by drastically increasing its surface area through nanomilling, the dissolution rate can be enhanced by an order of magnitude. The provided protocols offer a clear, step-by-step guide for the preparation and, critically, the validation of these advanced formulations. Successful implementation of these techniques is a key step in the development of more effective and reliable oral dosage forms for Rilpivirine, ultimately benefiting patients who rely on this vital antiretroviral therapy.

References

-

Reddiah, A. et al. (2012). A new quantitative reverse phase high-performance liquid chromatographic method for the quantification of Rilpivirine hydrochloride in. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Bharati et al. (2018). Preparation, characterization and evaluation of solid dispersions of rilpivirine. World Journal of Pharmaceutical Sciences, 6(7), 43-50. Available at: [Link]

-

Bhikshapathi D. V. R. N. & Mewar, V. M. (2018). Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers. International Journal of Pharmaceutical Sciences and Nanotechnology, 11(4). Available at: [Link]

- Loh, Z. H., Samanta, A. K., & Heng, P. W. S. (2015). Overview of milling techniques for improving the solubility of poorly water-soluble drugs. Asian Journal of Pharmaceutical Sciences, 10(4), 255-274.

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

- U.S. Pharmacopeia. General Chapter <711> Dissolution.

- Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1-12.

- Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of amorphous pharmaceutical solids: A review. Advanced Drug Delivery Reviews, 100, 16-33.

- Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934.

-

Sravanthi, V. et al. (2018). Formulation Development and Characterization of Rilpivirine Nanosuspension for Improved Solubility by Nanomilling. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Pasqualone, A. et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 1934-1945. Available at: [Link]

-

U.S. Food and Drug Administration. Dissolution Methods Database. Available at: [Link]

Nanosuspension formulation of Rilpivirine for improved drug delivery

Application Note & Protocol Guide | Version 2.1

Audience: Pharmaceutical Scientists, Formulation Engineers, and Process Development Leads. Scope: Formulation design, wet media milling protocols, and critical quality control for long-acting injectable (LAI) antiretrovirals.

Executive Summary: The Shift to Long-Acting Injectables

Rilpivirine (RPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in HIV-1 therapy. While oral formulations require daily adherence, the development of Long-Acting Injectables (LAI) has revolutionized patient care, allowing for monthly or bi-monthly dosing (e.g., Cabenuva).

The core challenge with RPV is its BCS Class II classification (low solubility, high permeability). To create a viable depot injection, the drug must be formulated as a stabilized nanosuspension . This increases the surface area-to-volume ratio, ensuring a predictable dissolution rate from the intramuscular depot while maintaining physical stability for years on the shelf.

This guide details the "Gold Standard" protocol for engineering RPV nanosuspensions using Wet Media Milling , the industry-preferred top-down technology.

Formulation Design & Critical Material Attributes (CMAs)

The success of a nanosuspension relies on the interplay between the drug crystal surface and the steric stabilizer.

The "Gold Standard" Formulation

Based on commercial benchmarks (e.g., Rekambys, Cabenuva), the target concentration is high (300 mg/mL ) to minimize injection volume.

| Component | Role | Recommended Material | Concentration (Target) |

| API | Active Ingredient | Rilpivirine Free Base (Micronized) | 300 mg/mL (30% w/v) |

| Stabilizer | Steric Barrier | Poloxamer 338 (Pluronic F-108) | 30 – 50 mg/mL |

| Buffer | pH Control | Citrate-Phosphate (McIlvaine) | 10 mM (pH 7.0) |

| Tonicity Agent | Isotonicity | Glucose or Mannitol | 5% w/v |

| Vehicle | Continuous Phase | Water for Injection (WFI) | q.s. |

Mechanistic Rationale: Why Poloxamer 338?

Unlike electrostatic stabilizers (e.g., SLS) which can cause irritation upon IM injection, Poloxamer 338 provides steric stabilization .

-

Structure: P338 is a triblock copolymer (PEO-PPO-PEO).

-

Adsorption: The hydrophobic PPO (polypropylene oxide) center anchors to the hydrophobic Rilpivirine surface.

-

Barrier: The hydrophilic PEO (polyethylene oxide) tails extend into the aqueous medium, creating a physical barrier that prevents Ostwald ripening and agglomeration.

Manufacturing Protocol: Aseptic Wet Media Milling

Warning: Rilpivirine LAI is a parenteral product. The entire process described below is typically conducted under aseptic conditions (Class A/ISO 5 environment) because terminal sterilization (e.g., gamma irradiation) can degrade Poloxamer 338 and alter the crystal lattice of RPV.

Phase 1: Pre-Dispersion (Wetting)

Goal: To disperse micronized API powder into the stabilizer solution to prevent clogging the mill.

-

Preparation: Dissolve Poloxamer 338, buffer salts, and tonicity agents in WFI at 40°C (to aid polymer dissolution). Cool to 25°C.

-

Dispersion: Slowly add micronized Rilpivirine powder to the stabilizer solution while stirring with a high-shear mixer (e.g., Ultra-Turrax) at 3,000–5,000 RPM for 15 minutes.

-

QC Check: Ensure no visible lumps. Suspension will be coarse (D50 ~10–20 µm).

Phase 2: High-Energy Media Milling (Nanomilling)

Goal: Reduce particle size from ~20 µm to <200 nm via shear and impact forces.

Equipment: Wet Bead Mill (e.g., Netzsch, Dyno-Mill, or Buhler). Grinding Media: Yttrium-Stabilized Zirconium Oxide (YTZ) beads.[1] High density (6.0 g/cm³) is crucial for efficient energy transfer.

Protocol:

-

Chamber Loading: Fill the milling chamber 70-80% by volume with 0.3 mm YTZ beads .

-

Circulation: Pump the pre-dispersion through the mill in recirculation mode .

-

Process Parameters:

-

Agitator Speed: 10–12 m/s tip speed.

-

Product Temp: Maintain <30°C using a glycol chiller jacket (Critical: High heat degrades P338).

-

Duration: Mill for 60–120 minutes. Monitor particle size every 20 minutes.

-

-

Endpoint: Stop when D50 < 200 nm and PDI < 0.2.

Phase 3: Downstream Processing

-

Separation: Pass suspension through a retention screen (gap size ½ of bead diameter, e.g., 150 µm) to remove beads.

-

Filtration: Pass through a 5–10 µm filter to remove any bead fragments (wear debris). Note: You cannot sterile filter (0.22 µm) a 300 mg/mL suspension; particles will clog the filter.

-

Filling: Aseptic filling into Type I glass vials.

Visualization: Manufacturing Workflow

Caption: Iterative recirculation milling process ensures tight particle size distribution (PDI < 0.2) critical for syringeability and depot stability.

Quality Control & Characterization Protocols

To ensure the "Trustworthiness" of the formulation, the following tests must be performed.

Critical Quality Attributes (CQAs)

| Attribute | Specification | Method | Rationale |

| Particle Size (D50) | 180 – 220 nm | DLS (Zetasizer) | Determines dissolution rate and depot duration. |

| Polydispersity (PDI) | < 0.20 | DLS | High PDI leads to Ostwald ripening (instability). |

| Zeta Potential | -20 mV to -30 mV | ELS | Indicates steric/electrostatic stability. |

| Crystallinity | Crystalline (Matches API) | XRD / DSC | Amorphous forms may dissolve too fast (dose dumping). |

| Syringeability | Pass (21-23 G needle) | Texture Analyzer | Essential for IM administration. |

The "Discriminatory" Dissolution Test

Standard USP methods are insufficient for nanosuspensions. Use this surfactant-driven method to verify batch-to-batch consistency.

-

Apparatus: USP Apparatus II (Paddle).

-

Medium: 0.5% w/v CTAB (Cetyltrimethylammonium bromide) in 140 mM McIlvaine Buffer (pH 7.4).

-

Note: CTAB is cationic and interacts with the anionic surface charge, aiding wetting.

-

-

Volume: 900 – 1000 mL.

-

Speed: 50 – 75 RPM.

-

Temperature: 37°C ± 0.5°C.

-

Sampling: 5, 10, 15, 30, 45, 60 mins.

-

Analysis: HPLC (UV detection at 280-300 nm).

Mechanism of Action: The Depot Effect

Understanding why we mill to 200 nm is crucial. The particles must be small enough to inject but large enough to stay in the muscle tissue for weeks.

Caption: The "Flip-Flop" Kinetics: Absorption rate is slower than elimination rate, making dissolution the driver of the 1-2 month half-life.

References

-

ViiV Healthcare. (2024). CABENUVA (cabotegravir extended-release injectable suspension; rilpivirine extended-release injectable suspension), for intramuscular use.[2][3] Prescribing Information. Link

-

Baert, L., et al. (2009). Development of a long-acting injectable formulation with nanoparticles of rilpivirine (TMC278) for HIV treatment. European Journal of Pharmaceutics and Biopharmaceutics, 72(3), 502-508. Link

-

Janssen Sciences Ireland UC. (2024). Patent AU2022394742A1: Dissolution test for rilpivirine nanosuspensions. Google Patents. Link

- Liversidge, G. G., & Cundy, K. C. (1995). Particle size reduction for improvement of oral bioavailability of hydrophobic drugs: I. Absolute oral bioavailability of nanocrystalline danazol in beagle dogs. International Journal of Pharmaceutics, 125(1), 91-97.

-

FDA Center for Drug Evaluation and Research. (2020). Integrated Review: NDA 212888 (Cabotegravir and Rilpivirine). (Confirming CTAB dissolution method). Link

Sources

Application Note: Spectrophotometric Quantification of Rilpivirine Fumarate

Methodology ID: AN-UV-RPV-042 | Version: 2.1 | Status: Validated

Executive Summary

This technical guide details the protocol for the quantitative determination of Rilpivirine Fumarate (RPV-Fum) using UV-Visible Spectrophotometry. Unlike generic protocols, this guide addresses the specific challenges of RPV-Fum, including its poor aqueous solubility, photosensitivity, and the stoichiometric correction required when analyzing the salt form versus the free base.

Two methods are presented:

-

Method A (Zero-Order): For bulk drug substance and content uniformity.

-

Method B (First-Derivative): For dosage forms to eliminate excipient interference.

Physicochemical Basis & Mechanism

Rilpivirine is a diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI). Its UV absorption properties are derived from the conjugated

Spectral Characteristics[1][2][3][4][5][6][7][8]

-

Chromophore: Diarylpyrimidine core.

-

Solvent Dependency: RPV is practically insoluble in water but soluble in organic solvents (Methanol, Acetonitrile). Methanol is the preferred solvent due to its UV transparency >205 nm.

-

Interference Alert (The Fumarate Factor): Fumaric acid (the counter-ion) exhibits significant UV absorption in the 200–250 nm range. Therefore, selecting a

above 290 nm is critical to ensure specificity to the Rilpivirine moiety.

Experimental Workflow (Visualized)

The following diagram outlines the critical path for analysis, including the decision matrix for method selection.

Figure 1: Analytical workflow for Rilpivirine Fumarate quantification, distinguishing between bulk API and complex dosage forms.

Materials & Instrumentation

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 1 cm matched quartz cells.

-

Solvent: Methanol (HPLC or Spectroscopic Grade).

-

Glassware: Amber volumetric flasks (Class A) are mandatory due to RPV photosensitivity.

Protocol: Method A (Zero-Order Spectrophotometry)

Best for: Bulk API analysis and Dissolution profiling.

Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Rilpivirine Fumarate Reference Standard. Transfer to a 10 mL amber volumetric flask. Add 5 mL Methanol and sonicate for 5 minutes (critical for complete dissolution). Make up to volume with Methanol.

-

Working Standard (10 µg/mL): Transfer 1.0 mL of Stock Solution into a 100 mL amber volumetric flask. Dilute to volume with Methanol.

Spectral Scanning & Wavelength Selection

-

Scan the Working Standard (10 µg/mL) against a Methanol blank from 200 nm to 400 nm.

-

Observation: You will likely observe maxima at ~290 nm and ~306 nm.

-

Selection: Select 306 nm as the analytical wavelength (

).-

Why? The 306 nm peak is distinct for the Rilpivirine chromophore and minimizes interference from the fumarate moiety (which absorbs strongly <250 nm).

-

Linearity Construction

Prepare a series of dilutions from the Stock Solution to obtain concentrations of: 2, 4, 6, 8, 10, and 12 µg/mL. Measure absorbance at 306 nm. Plot Absorbance vs. Concentration.

Protocol: Method B (First-Order Derivative)

Best for: Tablet formulations where excipients (TiO2, starch) cause baseline shifts.

Rationale